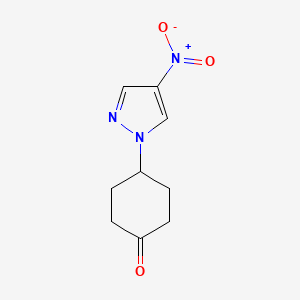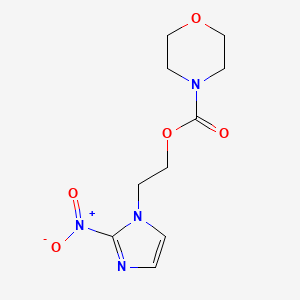
Benzeneethanesulfonyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanesulfonyl azide is an organic compound that belongs to the class of sulfonyl azides These compounds are characterized by the presence of a sulfonyl group (SO₂) attached to an azide group (N₃)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzeneethanesulfonyl azide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with sodium azide in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Benzeneethanesulfonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: this compound can undergo [3+2] cycloaddition reactions with alkenes or alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or DMSO.
Cycloaddition: Copper(I) catalysts in the presence of alkenes or alkynes.
Major Products Formed:
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Aplicaciones Científicas De Investigación
Benzeneethanesulfonyl azide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzeneethanesulfonyl azide involves the reactivity of the azide group. In nucleophilic substitution reactions, the azide group acts as a nucleophile, attacking electrophilic centers and forming new bonds. In reduction reactions, the azide group is reduced to an amine, releasing nitrogen gas (N₂) in the process . In cycloaddition reactions, the azide group participates in [3+2] cycloaddition with alkenes or alkynes, forming triazoles .
Comparación Con Compuestos Similares
Benzenesulfonyl Azide: Similar structure but lacks the ethane linkage.
Methanesulfonyl Azide: Contains a methyl group instead of an ethane group.
Tosyl Azide: Contains a toluene group instead of an ethane group.
Uniqueness: Benzeneethanesulfonyl azide is unique due to its ethane linkage, which can influence its reactivity and the types of reactions it undergoes. This structural feature can make it more suitable for specific applications in organic synthesis and material science compared to its analogs .
Propiedades
Número CAS |
54664-50-5 |
|---|---|
Fórmula molecular |
C8H9N3O2S |
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
N-diazo-2-phenylethanesulfonamide |
InChI |
InChI=1S/C8H9N3O2S/c9-10-11-14(12,13)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
HVLJLAJJIVEYQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCS(=O)(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B13987364.png)




![cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid](/img/structure/B13987394.png)



![N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline](/img/structure/B13987425.png)
![Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B13987437.png)

![7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13987443.png)
